molecular formula C8H9BrOS B13587084 (2-Bromo-3-methoxyphenyl)methanethiol

(2-Bromo-3-methoxyphenyl)methanethiol

Katalognummer: B13587084
Molekulargewicht: 233.13 g/mol
InChI-Schlüssel: HGZDOVYUWFFCMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Bromo-3-methoxyphenyl)methanethiol is an organic compound with the molecular formula C8H9BrOS It is characterized by the presence of a bromine atom, a methoxy group, and a thiol group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-3-methoxyphenyl)methanethiol typically involves the bromination of 3-methoxybenzyl alcohol followed by thiolation. One common method includes the use of bromine in the presence of a catalyst to introduce the bromine atom at the ortho position relative to the methoxy group. The resulting intermediate is then treated with a thiolating agent, such as thiourea, under acidic conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfonic acids, depending on the oxidizing agent and conditions used.

    Reduction: The compound can be reduced to remove the bromine atom, yielding 3-methoxyphenylmethanethiol.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Sodium hydrosulfide or other nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: 3-Methoxyphenylmethanethiol.

    Substitution: Various substituted phenylmethanethiols.

Wissenschaftliche Forschungsanwendungen

(2-Bromo-3-methoxyphenyl)methanethiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Potential use in the development of biologically active compounds, including enzyme inhibitors and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Wirkmechanismus

The mechanism of action of (2-Bromo-3-methoxyphenyl)methanethiol depends on its specific application. In chemical reactions, the bromine atom and thiol group play crucial roles in facilitating various transformations. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the thiol group to participate in forming new bonds. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Vergleich Mit ähnlichen Verbindungen

    2-Bromo-3-methoxyphenol: Similar structure but lacks the thiol group, leading to different reactivity and applications.

    3-Methoxybenzylthiol:

    2-Bromo-4-methoxyphenylmethanethiol: Positional isomer with different physical and chemical properties.

Uniqueness: (2-Bromo-3-methoxyphenyl)methanethiol is unique due to the combination of the bromine atom, methoxy group, and thiol group on the benzene ring. This unique arrangement allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industry.

Eigenschaften

Molekularformel

C8H9BrOS

Molekulargewicht

233.13 g/mol

IUPAC-Name

(2-bromo-3-methoxyphenyl)methanethiol

InChI

InChI=1S/C8H9BrOS/c1-10-7-4-2-3-6(5-11)8(7)9/h2-4,11H,5H2,1H3

InChI-Schlüssel

HGZDOVYUWFFCMG-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1Br)CS

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.